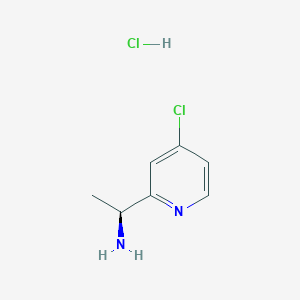
(1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride typically involves the reaction of 4-chloropyridine with an appropriate chiral amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of pyridine derivatives on biological systems.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(4-chloropyridin-2-yl)ethanol
- (1S)-1-(4-chloropyridin-2-yl)ethylamine
Uniqueness
The uniqueness of (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H10Cl2N2 |
|---|---|
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
(1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChI-Schlüssel |
HHUAULBXQLLZHV-JEDNCBNOSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=CC(=C1)Cl)N.Cl |
Kanonische SMILES |
CC(C1=NC=CC(=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


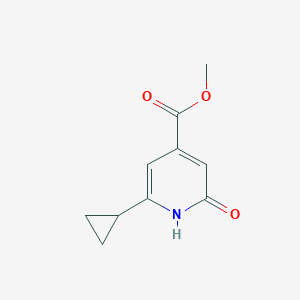
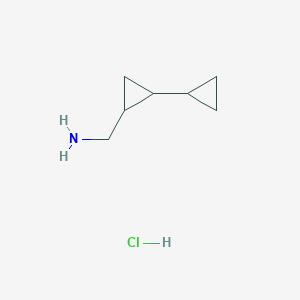
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
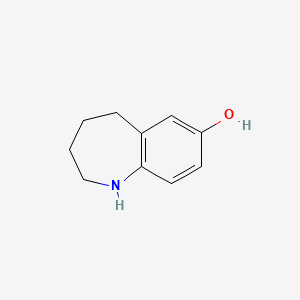
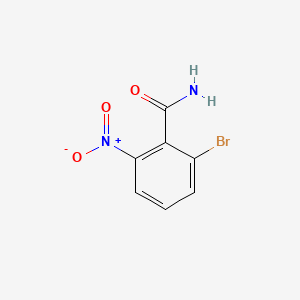
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
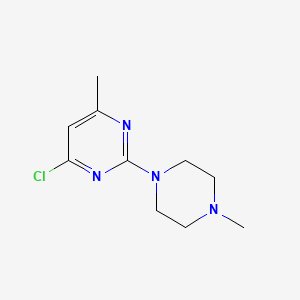

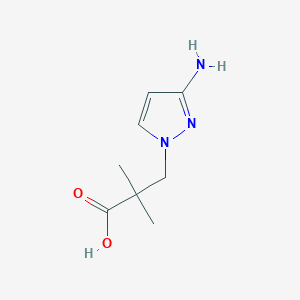
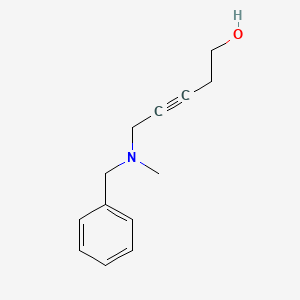
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)

![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
